molecular formula C15H17FN4O2S B2359872 3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide CAS No. 2310205-25-3

3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide

Cat. No.: B2359872
CAS No.: 2310205-25-3
M. Wt: 336.39
InChI Key: QUDTUFTZIFGISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that includes a thiadiazole ring, a piperidine ring, and a benzamide moiety, making it a subject of interest for various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps, including the formation of the thiadiazole ring, the piperidine ring, and the benzamide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted benzamide compounds.

Scientific Research Applications

3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide
  • N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide
  • N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dimethoxybenzamide

Uniqueness

3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c1-22-13-3-2-10(8-12(13)16)15(21)18-11-4-6-20(7-5-11)14-9-17-23-19-14/h2-3,8-9,11H,4-7H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDTUFTZIFGISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C3=NSN=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.